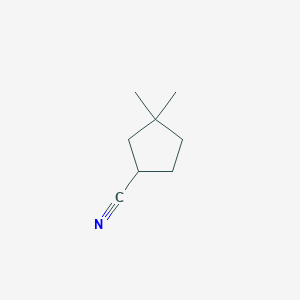3,3-Dimethylcyclopentane-1-carbonitrile
CAS No.: 212382-63-3
Cat. No.: VC8412591
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 212382-63-3 |
|---|---|
| Molecular Formula | C8H13N |
| Molecular Weight | 123.2 g/mol |
| IUPAC Name | 3,3-dimethylcyclopentane-1-carbonitrile |
| Standard InChI | InChI=1S/C8H13N/c1-8(2)4-3-7(5-8)6-9/h7H,3-5H2,1-2H3 |
| Standard InChI Key | WTKDBKTUOXTJQH-UHFFFAOYSA-N |
| SMILES | CC1(CCC(C1)C#N)C |
| Canonical SMILES | CC1(CCC(C1)C#N)C |
Introduction
Structural Characteristics
Molecular Architecture
3,3-Dimethylcyclopentane-1-carbonitrile features a cyclopentane ring substituted with two methyl groups at the 3-position and a nitrile (-C≡N) group at the 1-position. The molecular formula C₈H₁₃N corresponds to a molecular weight of 123.19 g/mol. Its SMILES notation (CC1(CCC(C1)C#N)C) and InChI key (WTKDBKTUOXTJQH-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and connectivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.19 g/mol |
| SMILES | CC1(CCC(C1)C#N)C |
| InChI Key | WTKDBKTUOXTJQH-UHFFFAOYSA-N |
The compound’s rigidity arises from the cyclopentane backbone, while the electron-withdrawing nitrile group influences its reactivity in nucleophilic additions or cycloadditions.
Synthesis and Manufacturing
Industrial Synthesis Pathways
A patented method for synthesizing related cyclopropane tricarboxylic acid derivatives offers insights into potential routes for 3,3-dimethylcyclopentane-1-carbonitrile. The process involves halogenation of β,β-dimethylacrylonitrile followed by cyclization with malonic acid derivatives . For example:
-
Halogenation: β,β-Dimethylacrylonitrile reacts with chlorine or bromine at −20°C to 50°C to form α-halogenated intermediates.
-
Cyclization: The intermediate undergoes base-mediated cyclization with malonic acid esters, yielding the cyclopropane nitrile derivative.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | Cl₂ or Br₂, 0–50°C, DMF solvent | 70–85% |
| Cyclization | NaOH, methanol, 10–50°C | 75% |
This method emphasizes the use of inexpensive bases (e.g., NaOH) and polar aprotic solvents (e.g., dimethylformamide) to optimize ring closure efficiency .
Physicochemical Properties
Predicted Collision Cross Sections
Ion mobility spectrometry (IMS) data predicts collision cross sections (CCS) for various adducts, critical for mass spectrometry identification :
Table 3: CCS Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 124.11208 | 125.3 |
| [M+Na]⁺ | 146.09402 | 135.6 |
| [M+NH₄]⁺ | 141.13862 | 132.6 |
The higher CCS for [M+Na]⁺ (135.6 Ų) compared to [M+H]⁺ (125.3 Ų) reflects sodium’s larger ionic radius and its impact on gas-phase ion conformation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume